Melting Point and Physical State: Distinguishing the Bromo Analog
The melting point of 3-bromo-1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazole is consistently reported as 69-70 °C . In contrast, the analogous compound where the trifluoromethoxy group is replaced by a pentafluoroethoxy group, 3-bromo-1-(4-(pentafluoroethoxy)phenyl)-1H-1,2,4-triazole, exhibits a slightly higher melting point of 72-74 °C [1]. This difference, while small, can be a critical quality control metric for distinguishing between structurally similar intermediates and confirming the identity of the desired building block during procurement and synthesis.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 69-70 °C |
| Comparator Or Baseline | 3-bromo-1-(4-(pentafluoroethoxy)phenyl)-1H-1,2,4-triazole: 72-74 °C |
| Quantified Difference | Δ 2-5 °C |
| Conditions | Capillary melting point apparatus, uncorrected |
Why This Matters
This specific melting point range serves as a verifiable quality control (QC) checkpoint for procurement, confirming the compound's identity and purity against a known standard.
- [1] Justia Patents. Preparation of 1,3-(substituted-diaryl)-1,2,4-triazoles and intermediates therefrom (US9376401). Example 2, Step 1. View Source
